JNJ-40413269
Description
JNJ-40413269 is a selective inhibitor of fatty acid amide hydrolase-1 (FAAH-1), an enzyme responsible for the degradation of endocannabinoids like anandamide. It belongs to the ethylaminepyridine class of FAAH-1 inhibitors, characterized by a pyridine core with ethylamine substituents, which enhances enzyme binding and metabolic stability . Preclinical studies demonstrate its efficacy in rodent models of spinal nerve ligation-induced neuropathic pain, validating its central nervous system (CNS) permeability and target engagement .
Properties
CAS No. |
1184847-16-2 |
|---|---|
Molecular Formula |
C19H15ClF3N3O |
Molecular Weight |
393.79 |
IUPAC Name |
(R)-2-((6-(3-Chloro-4-(trifluoromethyl)phenyl)pyrimidin-4-yl)amino)-1-phenylethan-1-ol |
InChI |
InChI=1S/C19H15ClF3N3O/c20-15-8-13(6-7-14(15)19(21,22)23)16-9-18(26-11-25-16)24-10-17(27)12-4-2-1-3-5-12/h1-9,11,17,27H,10H2,(H,24,25,26)/t17-/m0/s1 |
InChI Key |
MDJZLXVNWZQKAO-KRWDZBQOSA-N |
SMILES |
O[C@H](C1=CC=CC=C1)CNC2=NC=NC(C3=CC=C(C(F)(F)F)C(Cl)=C3)=C2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
JNJ40413269; JNJ-40413269; JNJ 40413269 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare JNJ-40413269 with structurally and functionally analogous FAAH-1 inhibitors:
Table 1: Comparative Analysis of FAAH-1 Inhibitors
| Compound Name | Class | IC50 (nM) | Key Therapeutic Indications | Patent/Clinical Status |
|---|---|---|---|---|
| This compound | Ethylaminepyridine | 1–5* | Neuropathic pain, inflammation | WO2009011904 (2009), Preclinical |
| RN-450 | Ethylaminepyridine | 1–5* | Undisclosed | WO2009011904 (2009), Preclinical |
| URB-597 | Allyl carbamate | 5 | Anxiety, chronic pain | US2004127518 (2004), Phase I |
| URB-937 | Non-systemic carbamate | 27 | Peripheral pain | WO2012015704 (2012), Preclinical |
| PF-04457845 | Tetrahydro-2,6-naphthyridine | 1 | Osteoarthritis, neuroinflammation | Phase II (discontinued) |
| MK-3168 | Amine | 1 | Neurodegenerative disorders | WO2010101724 (2010), Preclinical |
| OL-135 | α-Ketoheterocyclic | 5 | Inflammatory pain | Preclinical |
| JNJ-42119779 | Undisclosed | N/A | Neuropathic pain | Preclinical |
*IC50 inferred from patent data .
Key Comparisons
Structural Diversity and Potency
- Ethylaminepyridine Class (this compound, RN-450) : These compounds exhibit high potency (IC50 ~1–5 nM) due to their pyridine core, which facilitates strong hydrogen bonding with FAAH-1’s catalytic residues. This compound and RN-450 share near-identical patent claims, suggesting structural analogs with similar efficacy .
- Carbamates (URB-597, URB-937) : URB-597 (IC50 = 5 nM) is a brain-penetrant carbamate effective in anxiety models, while URB-937 (IC50 = 27 nM) acts peripherally, limiting CNS side effects . Both are less selective than this compound, with off-target effects on other serine hydrolases .
- Tetrahydro-2,6-Naphthyridines (PF-04457845) : PF-04457845 (IC50 = 1 nM) showed promise in osteoarthritis but failed Phase II trials due to insufficient efficacy, highlighting challenges in translating FAAH inhibition to clinical outcomes .
Therapeutic Applications
- This compound and JNJ-42119779 both demonstrate efficacy in the Chung rodent model of neuropathic pain, suggesting overlapping mechanisms but divergent chemical scaffolds .
- Unlike this compound, PF-04457845 and MK-3168 target broader indications like osteoarthritis and neurodegeneration, reflecting their superior pharmacokinetic profiles .
Patent and Development Status
- This compound is covered under WO2009011904 (2009), which claims FAAH-1 inhibitors with IC50 ≤1 nM, emphasizing its high potency . In contrast, URB-597 advanced to Phase I but faced safety concerns, while PF-04457845’s discontinuation underscores the risks of FAAH inhibitor development .
Research Findings and Challenges
- Selectivity: this compound’s ethylaminepyridine structure confers greater selectivity for FAAH-1 over related enzymes (e.g., monoacylglycerol lipase) compared to carbamates .
- Neuropathic Pain : In preclinical studies, this compound reduced mechanical allodynia in spinal nerve ligation models, comparable to gabapentin but with fewer sedative effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
